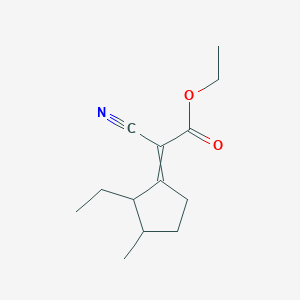![molecular formula C9H16Br2O2 B14562058 3-Bromo-2-[(2-bromocyclohexyl)oxy]propan-1-ol CAS No. 61854-29-3](/img/structure/B14562058.png)
3-Bromo-2-[(2-bromocyclohexyl)oxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-[(2-bromocyclohexyl)oxy]propan-1-ol is an organic compound with a molecular formula of C9H16Br2O2. This compound features a brominated cyclohexyl group attached to a propanol backbone, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(2-bromocyclohexyl)oxy]propan-1-ol typically involves the bromination of cyclohexanol followed by the reaction with epichlorohydrin. The reaction conditions often require the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[(2-bromocyclohexyl)oxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-[(2-bromocyclohexyl)oxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[(2-bromocyclohexyl)oxy]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-cyclohexylpropan-1-ol
- 3-Bromo-2-cyclohexylpropan-1-ol
- 2-Bromo-2-(2-bromocyclohexyl)ethanol
Uniqueness
3-Bromo-2-[(2-bromocyclohexyl)oxy]propan-1-ol is unique due to the presence of both brominated cyclohexyl and propanol moieties
Properties
CAS No. |
61854-29-3 |
|---|---|
Molecular Formula |
C9H16Br2O2 |
Molecular Weight |
316.03 g/mol |
IUPAC Name |
3-bromo-2-(2-bromocyclohexyl)oxypropan-1-ol |
InChI |
InChI=1S/C9H16Br2O2/c10-5-7(6-12)13-9-4-2-1-3-8(9)11/h7-9,12H,1-6H2 |
InChI Key |
ZRFYKOVAZPMUPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OC(CO)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


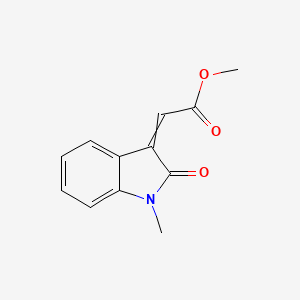
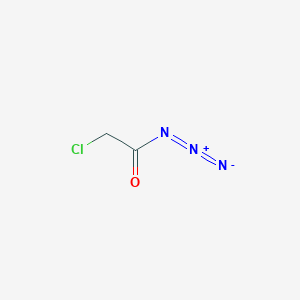
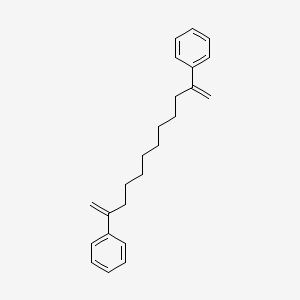
![(1,4-Phenylene)bis{dimethyl[(1-phenylprop-2-yn-1-yl)oxy]silane}](/img/structure/B14562002.png)
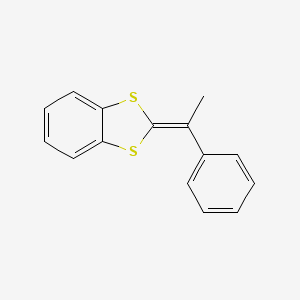
methanone](/img/structure/B14562013.png)
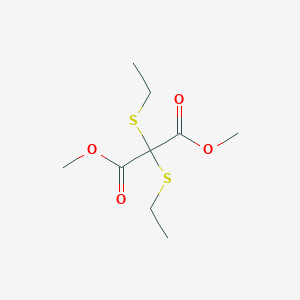
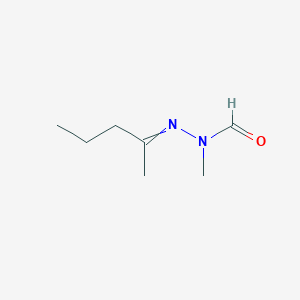
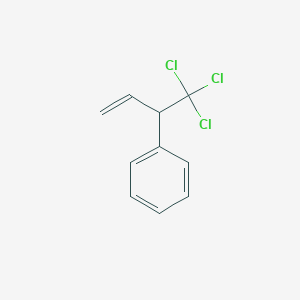

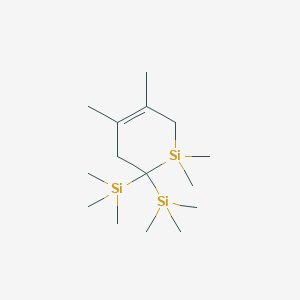
![6-Bromo-2-[(3-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14562051.png)
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14562055.png)
